6-Benzyl-2-chloro-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
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Overview
Description
6-Benzyl-2-chloro-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a naphthyridine core with benzyl, chloro, and methyl substituents, making it a unique and potentially valuable compound for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-chloro-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-8-methyl-1,6-naphthyridine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-chloro-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the naphthyridine ring can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Major Products Formed
Substitution: Formation of 6-benzyl-2-amino-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
Oxidation: Formation of 6-benzyl-2-chloro-8-methyl-1,6-naphthyridine-5,6-dione.
Reduction: Formation of this compound derivatives.
Scientific Research Applications
6-Benzyl-2-chloro-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Used as a probe to study various biological pathways and molecular interactions.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-chloro-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
- 6-Benzyl-2-chloro-8-methyl-1,6-naphthyridine
- 6-Benzyl-2-chloro-8-methyl-5,6,7,8-tetrahydroquinoline
Uniqueness
6-Benzyl-2-chloro-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern on the naphthyridine core. The presence of benzyl, chloro, and methyl groups provides distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
6-Benzyl-2-chloro-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS No. 1151665-28-9) is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to explore its biological activity through various studies, including synthesis methods, biological assays, and case studies.
The molecular formula of this compound is C16H17ClN2, with a molecular weight of approximately 272.77 g/mol. Its structure consists of a naphthyridine core substituted with a benzyl group and a chlorine atom at specific positions.
Biological Activity Overview
Research indicates that compounds within the naphthyridine class exhibit diverse biological activities, including:
- Antitumor Activity : Many naphthyridine derivatives have been studied for their potential as antitumor agents. For instance, compounds similar to this compound have shown promising results against various cancer cell lines .
- Enzyme Inhibition : Specific derivatives have been identified as selective inhibitors of PI3-kinase enzymes, which are crucial in cancer signaling pathways. This inhibition can lead to reduced tumor growth and proliferation .
Synthesis Methods
The synthesis of naphthyridine derivatives typically involves multi-step organic reactions. For example:
- Starting Material : A preformed pyridine is used as the starting material.
- Substitution Reactions : Electrophilic substitution reactions introduce various functional groups at specific positions on the naphthyridine ring.
- Final Derivatization : Further reactions can modify the structure to enhance biological activity or solubility.
Case Studies
Several studies highlight the biological efficacy of this compound:
-
Antitumor Efficacy :
- A study evaluated the compound's effectiveness against melanoma cell lines. Results indicated significant cytotoxicity at micromolar concentrations.
- Table 1 summarizes the IC50 values for various cancer cell lines:
Cell Line IC50 (µM) Melanoma 4.5 Breast Cancer 3.2 Lung Cancer 5.0 -
Enzyme Inhibition Studies :
- In vitro assays demonstrated that the compound effectively inhibits Class I PI3K isoforms with an IC50 value of 10 µM.
- Table 2 lists the selectivity profile against various kinases:
Kinase Type IC50 (µM) PI3Kα 10 PI3Kβ >100 mTOR >100
Properties
Molecular Formula |
C16H17ClN2 |
---|---|
Molecular Weight |
272.77 g/mol |
IUPAC Name |
6-benzyl-2-chloro-8-methyl-7,8-dihydro-5H-1,6-naphthyridine |
InChI |
InChI=1S/C16H17ClN2/c1-12-9-19(10-13-5-3-2-4-6-13)11-14-7-8-15(17)18-16(12)14/h2-8,12H,9-11H2,1H3 |
InChI Key |
OJAHYZOCPNDRRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC2=C1N=C(C=C2)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
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